1-(3,7-Dimethylimidazo[1,2-a]pyridin-2-yl)ethanone;hydrochloride
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Overview
Description
1-(3,7-Dimethylimidazo[1,2-a]pyridin-2-yl)ethanone;hydrochloride is a compound belonging to the imidazo[1,2-a]pyridine class. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique fused bicyclic structure . The compound has garnered interest for its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
The synthesis of 1-(3,7-Dimethylimidazo[1,2-a]pyridin-2-yl)ethanone;hydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common synthetic route includes the alkylation of imidazo[1,2-a]pyridine derivatives in acetonitrile under heating conditions . Industrial production methods often employ similar strategies but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
1-(3,7-Dimethylimidazo[1,2-a]pyridin-2-yl)ethanone;hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include functionalized imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
This compound has a broad spectrum of applications in scientific research. In medicinal chemistry, it is explored for its potential as an antibacterial, antifungal, antiviral, and anti-inflammatory agent . It has also been studied for its potential use in treating cancer, cardiovascular diseases, and Alzheimer’s disease . Additionally, its unique structural properties make it valuable in material science .
Mechanism of Action
The mechanism of action of 1-(3,7-Dimethylimidazo[1,2-a]pyridin-2-yl)ethanone;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit significant activity against multidrug-resistant tuberculosis by targeting bacterial enzymes and disrupting their function . The compound’s effects are often mediated through hydrophobic interactions and hydrogen bonding .
Comparison with Similar Compounds
Similar compounds in the imidazo[1,2-a]pyridine class include 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides and other functionalized derivatives . What sets 1-(3,7-Dimethylimidazo[1,2-a]pyridin-2-yl)ethanone;hydrochloride apart is its specific substitution pattern and the resulting unique biological activities . These differences highlight its potential for targeted therapeutic applications and its versatility in chemical synthesis.
Properties
Molecular Formula |
C11H13ClN2O |
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Molecular Weight |
224.68 g/mol |
IUPAC Name |
1-(3,7-dimethylimidazo[1,2-a]pyridin-2-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C11H12N2O.ClH/c1-7-4-5-13-8(2)11(9(3)14)12-10(13)6-7;/h4-6H,1-3H3;1H |
InChI Key |
WTVGDEBVILNGFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C)C(=O)C.Cl |
Origin of Product |
United States |
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